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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the DeepMind 21

(DM21) density functional and the critical concept of fractional spin error in Density Functional

Theory (DFT). Understanding these topics is crucial for accurately modeling molecular systems

where electron correlation effects are prominent, a common challenge in drug discovery and

materials science.

Introduction to Density Functional Theory in Drug
Development
Density Functional Theory (DFT) has become a cornerstone of computational chemistry and is

increasingly pivotal in the drug design process.[1] By calculating the electronic structure of

molecules, DFT can predict a wide range of properties, including molecular geometry, reaction

mechanisms, and binding affinities between a drug candidate and its protein target.[2][3] Unlike

more computationally expensive wavefunction-based methods, DFT offers a balance of

accuracy and efficiency, making it suitable for screening large numbers of compounds and

optimizing lead candidates.[1] However, the accuracy of any DFT calculation is fundamentally

limited by the approximation used for the exchange-correlation (XC) functional, which accounts

for the complex quantum mechanical interactions between electrons.[4]

Standard, widely-used XC functionals often exhibit systematic failures in certain classes of

molecules. These failures can be traced to fundamental inaccuracies known as delocalization
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error and static correlation error.[5][6] This guide focuses on the latter, its connection to the

concept of fractional spins, and how the machine-learned functional DM21 was designed to

overcome this long-standing challenge.

The Theory of Fractional Spin Error
In exact DFT, the total energy of a system should vary in a specific, well-defined way as the

number of electrons is changed. The Perdew-Parr-Levy-Balduz (PPLB) condition dictates that

for a fractional number of electrons, the exact energy should be a straight line interpolating

between the energies of the adjacent integer electron systems.[7] Deviation from this piecewise

linearity leads to delocalization error (also known as many-electron self-interaction error), which

causes electron density to be artificially spread out.[5][8] This is a significant problem for

modeling charge transfer and reaction barriers.

A related, but distinct, issue arises in systems with degenerate or near-degenerate ground

states, which are common in bond-breaking, transition metal complexes, and diradicals.[5][9]

These are systems with strong static correlation. The theoretical framework to understand this

error involves the concept of fractional spins.

The Constancy Condition for Fractional Spins
For a system with degenerate ground states, such as a hydrogen atom with its single electron

having either spin up (α) or spin down (β), the exact XC functional must satisfy a strict

"constancy condition". This condition states that the energy of a system described as having a

fractional number of spin-up and spin-down electrons must be constant and equal to the

energy of the integer-spin ground state. For example, a hydrogen atom with 0.5 α-spin

electrons and 0.5 β-spin electrons is a fractional spin state. The exact theory demands that its

energy be identical to that of a normal hydrogen atom with one α-spin electron.[5]

Fractional Spin Error in Approximate Functionals
Standard approximate functionals, including Local Density Approximation (LDA), Generalized

Gradient Approximations (GGAs), and even hybrid functionals, dramatically violate this

constancy condition.[10][11] Instead of remaining constant, the energy of the fractional spin

state is artificially lowered, exhibiting a convex curve relative to the integer endpoints. This

deviation is the fractional spin error.[10] It is a direct measure of the functional's static

correlation error.[5]
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This error has profound consequences. For instance, in the dissociation of the H₂ molecule, the

true ground state at infinite separation consists of two independent hydrogen atoms. A

restricted DFT calculation, which preserves spin symmetry, incorrectly describes this as a state

with fractional spins (half an alpha electron and half a beta electron on each atom), leading to a

massive overestimation of the dissociation energy.[5] This failure is a direct result of the

fractional spin error of the approximate functional.[5]

The logical relationship between these concepts is illustrated in the diagram below.
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Conceptual relationship between DFT errors.

The DM21 Functional: A Machine-Learning Solution
Recognizing that fractional charge and fractional spin errors are the root causes of many of

DFT's most significant failures, researchers at DeepMind developed the DM21 functional.[8]

[12] DM21 is a machine-learned functional that was explicitly trained to obey the exact

fractional charge and fractional spin constraints.[8][13]
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Architecture and Training
DM21 is a local hybrid functional, where the amount of exact Hartree-Fock exchange mixed in

is not constant but varies spatially, determined by a neural network. The architecture is a

multilayer perceptron (MLP) that takes local electronic information as input.[1][14] These inputs,

or "features," are computed from the Kohn-Sham orbitals and include:

The electron density (ρ)

The gradient of the electron density (∇ρ)

The kinetic energy density (τ)

The neural network was trained on a combination of real molecular data and "fictitious"

systems specifically constructed to have fractional charges and spins. By training the functional

to reproduce the correct linear behavior for fractional charges and the correct constant

behavior for fractional spins, DM21 learns to avoid both delocalization and static correlation

errors from first principles.[12]

Performance of DM21
DM21 has demonstrated state-of-the-art performance for a wide range of main-group chemistry

benchmarks, significantly outperforming popular traditional functionals.[3][14]

The following tables summarize the performance of DM21 compared to the widely-used PBE0

(hybrid-GGA) and SCAN (meta-GGA) functionals on the LMGB35 benchmark set.[3] Mean

Absolute Errors (MAEs) are reported for bond lengths and reaction energies.

Table 1: Mean Absolute Error in Bond Lengths (pm) on LMGB35 Benchmark[3]

Basis Set DM21 PBE0 SCAN

6-31G(d,p) 0.843 0.803 0.795

def2-TZVP 0.625 0.948 0.595

Table 2: Mean Absolute Error in Energies (kcal/mol) on LMGB35 Benchmark[3]
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Basis Set DM21 PBE0 SCAN

cc-pVQZ 2.151 3.757 3.978

On the comprehensive GMTKN55 benchmark for general main group thermochemistry,

kinetics, and noncovalent interactions, the original DM21 paper reported an MAE of 1.5

kcal/mol, a significant improvement over SCAN's 3.6 kcal/mol.[3]

Limitations
While highly successful for main-group chemistry, DM21 has limitations. The primary challenge

is its performance on transition metal chemistry (TMC). Studies have shown that while DM21
can provide accurate energies for transition metal complexes, it frequently struggles with and

fails to achieve self-consistent field (SCF) convergence.[7][15][16] This makes it impractical for

routine use in this domain without specialized convergence algorithms.[7]

Methodologies and Protocols
The Self-Consistent Field (SCF) Cycle with a Machine-
Learned Functional
DFT calculations solve the Kohn-Sham equations iteratively in a process called the Self-

Consistent Field (SCF) cycle. The inclusion of a machine-learned functional like DM21 modifies

this process.
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The DFT SCF cycle with a machine-learned functional.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for a DM21 Calculation
Performing a calculation with DM21 typically involves the following steps, using a quantum

chemistry package that has it implemented, such as PySCF.[3][17]

System Specification: Define the molecular geometry, charge, and spin multiplicity.

Functional and Basis Set Selection:

Functional: Specify the DM21 functional. In PySCF, this can be done using _numint =

dm21.NeuralNumInt(dm21.Functional.DM21).[17]

Basis Set: Choose a suitable basis set, such as def2-TZVP or cc-pVQZ, depending on the

desired accuracy and computational cost.[3]

SCF Control Parameters: Due to potential convergence issues, especially with challenging

molecules, it is crucial to set robust SCF parameters.

Initial Guess: Using the converged orbitals from a faster, more stable functional like B3LYP

as an initial guess for the DM21 calculation can significantly improve the likelihood of

convergence.[7]

Convergence Tolerance: Set tolerances for the change in energy and density between

SCF cycles (e.g., conv_tol = 1E-6).[17]

Convergence Algorithm: Employ robust algorithms like DIIS (Direct Inversion in the

Iterative Subspace) and consider using techniques like level shifting or damping if

convergence is difficult.[7] A multi-strategy approach, starting with standard settings and

moving to more aggressive ones if convergence fails, is often effective.[7]

Protocol for Calculating Fractional Spin Error
Assessing the fractional spin error of a given functional for a simple system like the hydrogen

atom involves these steps:

Integer Spin Calculation: Perform a standard spin-unrestricted DFT calculation for the

hydrogen atom with 1 electron (a doublet, with one α-spin electron). Record the total energy,

E(N=1, S=1/2).
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Fractional Spin Setup: Construct a fractional spin state by defining the occupation numbers

of the highest occupied molecular orbital (HOMO). For the H atom, this means setting the

occupation of the 1s orbital to be 0.5 for spin-up and 0.5 for spin-down. This creates a

system with zero net spin polarization but a fractional spin character on a single site.[18]

Fractional Spin Calculation: Run a single-point energy calculation for this fractionally

occupied system. Record the total energy, E_fs.

Calculate the Error: The fractional spin error is the difference between the energy of the

fractional spin state and the integer spin state: Error_FS = E_fs - E(N=1, S=1/2). For an

exact functional, this error would be zero. For most approximate functionals, it will be a

significant negative value, indicating an artificial stabilization of the fractional spin state.[10]

Conclusion and Outlook
The development of DFT has been a journey of climbing "Jacob's Ladder" of approximations,

with each rung adding complexity to achieve higher accuracy. The fractional spin error

represents a fundamental deficiency in most rungs of this ladder, limiting their applicability to

systems with strong static correlation.

The DM21 functional demonstrates a paradigm shift. By leveraging machine learning and

training directly on the physical constraints that traditional functionals violate, it successfully

eliminates both delocalization and static correlation errors for a broad range of chemical

systems.[12][13] While challenges like computational cost and convergence in transition metal

chemistry remain, the approach pioneered by DM21—directly addressing the fractional

electron and fractional spin problems—represents a viable and promising pathway toward a

more universally accurate density functional. For professionals in drug development, the

continued improvement of such methods will enable more reliable in silico prediction of

molecular properties, ultimately accelerating the discovery of new therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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